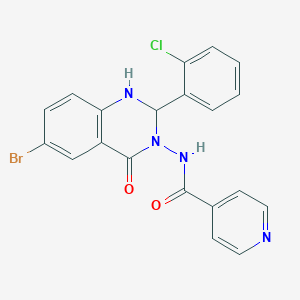![molecular formula C25H23FO6 B269748 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B269748.png)
1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2004 by Ralf Heim and his colleagues at the Free University of Berlin. The compound is structurally similar to other psychedelic drugs such as LSD and psilocybin, but it has a unique chemical structure that makes it more potent and longer-lasting.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly of dopamine and glutamate. The compound also has affinity for other receptors, such as the alpha-adrenergic and sigma receptors, which may contribute to its effects.
Biochemical and Physiological Effects
The effects of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone on the body are similar to those of other psychedelic drugs, such as altered perception, mood, and thought. The compound has been shown to induce visual hallucinations, synesthesia, and ego dissolution. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, the compound's high potency also makes it difficult to work with, as small changes in dosage can lead to significant effects. Additionally, its long-lasting effects can make it challenging to conduct experiments that require repeated dosing.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of research is the development of new psychedelic compounds that have improved safety profiles and therapeutic potential. Additionally, more research is needed to understand the long-term effects of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone involves several steps, including the condensation of 2-fluorobenzaldehyde with 3,4-dimethoxyphenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 4,5-dimethoxy-2-nitrobenzoyl chloride, followed by reduction with tin and hydrochloric acid.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin. The compound has also been shown to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C.
Propriétés
Nom du produit |
1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone |
|---|---|
Formule moléculaire |
C25H23FO6 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C25H23FO6/c1-29-21-10-9-15(12-22(21)30-2)20(27)11-16-13-23(31-3)24(32-4)14-18(16)25(28)17-7-5-6-8-19(17)26/h5-10,12-14H,11H2,1-4H3 |
Clé InChI |
UIRDBRBCPDSGGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2C(=O)C3=CC=CC=C3F)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2C(=O)C3=CC=CC=C3F)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)